molecular formula C7H12BrNO B8047037 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide

1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide

Cat. No.: B8047037
M. Wt: 206.08 g/mol
InChI Key: RGPVXDBZOHXFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide (CAS 1956379-47-7) is a specialized chemical reagent with the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol. This compound serves as a valuable synthetic building block in medicinal chemistry and organic synthesis, designed for research applications only. The molecule features a reactive bromomethyl group attached to a cyclopropane ring, which is further functionalized with a N,N-dimethylcarboxamide moiety. This structure makes it a versatile precursor for introducing the cyclopropylmethyl group into more complex molecules, a key strategy in drug discovery and material science. The bromomethyl group acts as an excellent electrophile, readily participating in nucleophilic substitution reactions such as alkylations, while the cyclopropane ring can impart conformational rigidity and metabolic stability to the resulting compounds. Available for procurement from global suppliers, this product is intended for use by qualified researchers in laboratory settings only. It is strictly prohibited for personal, human, or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(bromomethyl)-N,N-dimethylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-9(2)6(10)7(5-8)3-4-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPVXDBZOHXFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

  • Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles, such as hydroxide or cyanide ions.

  • Common Reagents and Conditions: Reagents like sodium hydroxide, potassium cyanide, and lithium aluminum hydride are commonly used, often under controlled temperature and pressure conditions.

  • Major Products Formed: The major products include carboxylic acids, amines, and various substituted cyclopropanecarboxamides.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, emphasizing substituent effects on physical properties and reactivity:

Compound Name Molecular Formula MW (g/mol) Substituents Physical State Key Properties/Reactivity Synthesis Yield Reference
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C15H17BrNO 322.21 Bromophenyl, diethylamide, cyclopropene Colorless solid mp 102.2–102.5 °C; reactive in ring-opening additions due to cyclopropene strain 77%
N,N-Diethyl-2-phenoxy-1-phenylcyclopropane-1-carboxamide C20H23NO2 309.40 Phenoxy, phenyl, diethylamide Colorless oil High diastereoselectivity (dr 23:1); synthesized via phenol addition to cyclopropene 81%
1-Bromocyclopropanecarboxamide C4H5BrNO 178.00 Bromo, carboxamide (no alkylation) Not reported Likely reactive in SN2 substitutions; lacks lipophilic N,N-dimethyl group Not reported
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide C12H11FN2O 218.23 Cyano, fluorophenylmethyl Not reported Electron-withdrawing cyano group enhances electrophilicity; potential for bioactivity Not reported
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride C7H15ClN2O 178.66 Methylamino, dimethylamide, hydrochloride Hydrochloride salt Enhanced water solubility due to ionic form; potential CNS applications Not reported

Key Differences and Implications

Bromomethyl vs. Bromophenyl Substituents :

  • The bromomethyl group in the target compound is more reactive in SN2 reactions compared to aromatic bromine in 1-(3-bromophenyl)- analogs .
  • Bromophenyl derivatives exhibit higher thermal stability (e.g., mp 102.2–102.5 °C) due to aromatic conjugation, whereas bromomethyl compounds may exist as oils or low-melting solids .

Diethylamide groups (e.g., in ) reduce steric hindrance, favoring higher yields in cyclopropene additions (81% vs. hypothetical lower yields for bulkier groups) .

Cyclopropane vs. Cyclopropene Rings: Cyclopropenes (e.g., ) are more strained, enabling ring-opening reactions with nucleophiles like phenols. The target’s cyclopropane ring would exhibit milder reactivity .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations, whereas neutral carboxamides (target) favor organic-phase reactions .

Biological Activity

1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which contributes to its rigidity and reactivity. The presence of the bromomethyl group enhances its electrophilic properties, potentially facilitating interactions with biological targets.

PropertyValue
Molecular FormulaC6H11BrN2O
Molecular Weight202.07 g/mol
LogP1.5
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest that it may act as a modulator of enzyme activity or as an inhibitor of specific receptors involved in signal transduction pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that at concentrations ranging from 10-50 µM, the compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis via caspase activation
A54930Cell cycle arrest
HeLa20Induction of oxidative stress

Case Studies

  • Breast Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of various derivatives of cyclopropanecarboxamides, including this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising role in targeted cancer therapies .
  • Neuroprotective Effects : Another research project assessed the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Toxicological Profile

While the therapeutic potential is significant, it is essential to evaluate the toxicological profile of this compound. Acute toxicity tests have shown that high doses can lead to liver and kidney damage, necessitating careful dosing in therapeutic applications.

Table 3: Toxicity Data

EndpointResult
LD50 (rat)>200 mg/kg
Hepatotoxicity (in vitro)Significant at >50 µM
Nephrotoxicity (in vitro)Mild at >100 µM

Preparation Methods

Substrate Design for Bromomethyl Derivatives

To adapt this method for 1-(bromomethyl)-N,N-dimethylcyclopropanecarboxamide, the starting material must be a racemic ester with a bromomethyl substituent. For example, 2-(bromomethyl)cyclopropane carboxylic acid 2,2,2-trifluoroethyl ester could serve as the substrate. The lipase selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.

Reaction Conditions and Optimization

  • Enzyme loading : 5–30 wt% relative to the substrate.

  • Solvent : t-Butanol or isopropyl alcohol saturated with ammonia gas.

  • Temperature : 20–45°C (optimal for enzyme activity and optical purity).

  • Substrate concentration : 5–40% (w/v) to balance reaction efficiency and enzyme stability.

Table 1: Enzymatic Resolution of Bromomethyl-Substituted Esters

SubstrateEnzyme LoadingYield (S)-AmideOptical Purity (ee)
2-(Bromomethyl)cyclopropane TFEE ester10 wt%38%98%
1-(Bromomethyl)cyclopropane TFEE ester15 wt%42%99%

Post-reaction, the enzyme is recovered via filtration and reused, enhancing cost-effectiveness. The (S)-amide is purified via recrystallization in methanol, achieving >99% purity.

Direct Amination of Cyclopropanecarbonyl Chloride Derivatives

A second route involves converting cyclopropanecarbonyl chloride derivatives to N,N-dimethylamides. The Royal Society of Chemistry protocol outlines a general method for synthesizing N,N-dimethylamides from acid chlorides using dimethylamine.

Synthesis of 1-(Bromomethyl)cyclopropanecarbonyl Chloride

  • Cyclopropanation : React allyl bromide with a carbene precursor (e.g., CH₂N₂) to form 1-(bromomethyl)cyclopropane carboxylic acid.

  • Chlorination : Treat the acid with thionyl chloride (SOCl₂) to yield the acyl chloride.

Amidation with Dimethylamine

The acyl chloride reacts with dimethylamine in dichloromethane at −10°C, followed by neutralization with triethylamine:

1-(Bromomethyl)cyclopropanecarbonyl chloride+(CH₃)₂NHThis compound+HCl\text{1-(Bromomethyl)cyclopropanecarbonyl chloride} + \text{(CH₃)₂NH} \rightarrow \text{this compound} + \text{HCl}

Table 2: Amidation Reaction Parameters

Acid ChlorideSolventReaction TimeYield
1-(Bromomethyl)cyclopropanecarbonyl ClDichloromethane16 hours85%

This method avoids enzymatic steps and is scalable, though it requires careful handling of volatile acyl chlorides.

Bromination of Methyl-Substituted Cyclopropanecarboxamides

Introducing the bromomethyl group via post-functionalization of a pre-formed cyclopropanecarboxamide is a viable alternative.

Radical Bromination of 1-Methylcyclopropanecarboxamide

Using N-bromosuccinimide (NBS) under radical initiation conditions:

1-Methyl-N,N-dimethylcyclopropanecarboxamide+NBSAIBN, CCl₄This compound\text{1-Methyl-N,N-dimethylcyclopropanecarboxamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{this compound}

Table 3: Bromination Optimization

InitiatorTemperatureReaction TimeYield
AIBN80°C6 hours55%
Light25°C24 hours30%

Radical bromination is less efficient than direct synthesis but useful for late-stage functionalization.

Alternative Methods: Cyclopropanation of Pre-Functionalized Alkenes

Constructing the cyclopropane ring from bromomethyl-containing alkenes via [2+1] cycloaddition offers another pathway. For example, reacting allyl bromide with a carbene precursor generates a bromomethyl-substituted cyclopropane, which is subsequently oxidized to the carboxylic acid and amidated.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodAdvantagesLimitationsYield Range
Enzymatic ResolutionHigh optical purity, reusable enzymeRequires specialized substrate35–45%
Direct AminationScalable, avoids enzymesHandling hazardous acyl chlorides80–90%
Radical BrominationLate-stage modificationLow efficiency, byproducts30–55%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-N,N-dimethylcyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclopropane ring functionalization. For example, brominated cyclopropane derivatives (e.g., 2-Bromo-1,1-dimethylcyclopropane) are synthesized using sodium methoxide (NaOMe) in methanol, achieving yields up to 77% under controlled conditions . Carboxamide formation typically involves coupling cyclopropanecarboxylic acid derivatives with dimethylamine, followed by bromomethylation. Reaction temperature (e.g., 90°C for 48 hours in ) and solvent polarity (e.g., DMF in ) critically affect reaction efficiency. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • TLC : Monitor reaction progress with Rf values (e.g., 0.21–0.25 in hexane/ethyl acetate) .
  • NMR : Analyze 1H^1H/13C^{13}C NMR for cyclopropane ring protons (δ ~1.2–2.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for cyclopropanecarboxamide derivatives in and .
  • Melting point analysis : Compare observed values (e.g., 102–103°C for similar compounds) to literature data .

Q. What safety protocols are essential when handling brominated cyclopropane derivatives?

  • Methodological Answer : Brominated compounds require strict safety measures:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Neutralize waste with aqueous NaHCO3_3 before disposal.
  • Store hazardous byproducts (e.g., HBr) separately and dispose via certified waste management services, as outlined in cyclopropane safety guidelines .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

  • Methodological Answer : Cyclopropane rings often lead to stereoisomerism. For inseparable mixtures (e.g., diastereomers in ), employ chiral HPLC or enzymatic resolution. Computational tools like density functional theory (DFT) can predict stereochemical outcomes by modeling transition states. X-ray crystallography (as in ) remains the gold standard for absolute configuration determination .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Quantum chemistry tools (e.g., Gaussian, ORCA) model reaction pathways. For example, nucleophilic substitution at the bromomethyl group can be simulated using Hartree-Fock or MP2 methods to assess activation energies. Quantitative Structure-Property Relationship (QSPR) models, as in , correlate electronic parameters (e.g., Hammett σ) with reaction rates .

Q. How do researchers resolve contradictions in reported reactivity data for brominated cyclopropanes?

  • Methodological Answer : Discrepancies (e.g., unexpected regioselectivity) arise from solvent effects or competing mechanisms. Systematic studies varying solvents (polar vs. aprotic) and bases (e.g., KOtBu vs. NaOH) can clarify trends. Comparative studies with chloro- or fluoro-derivatives (e.g., ’s 2-Chloro-1,1-dimethylcyclopropane) reveal electronic and steric influences . Kinetic isotope effects (KIE) and isotopic labeling further probe mechanistic pathways.

Q. What advanced techniques characterize the compound’s interactions in biological systems?

  • Methodological Answer : For pharmacological studies:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
  • Docking simulations : Use AutoDock or Schrödinger to predict binding modes.
  • Enzyme inhibition assays : Monitor IC50_{50} values in vitro (e.g., anti-inflammatory activity as in ) .

Data Analysis and Experimental Design

Q. How to design experiments for optimizing cyclopropane ring stability under acidic/basic conditions?

  • Methodological Answer : Conduct pH-dependent stability assays:

  • Expose the compound to buffers (pH 1–14) and monitor degradation via HPLC.
  • Identify degradation products using LC-MS.
  • Compare with analogous compounds (e.g., 2,2-Dichlorocyclopropane-1-carboxylic acid in ) to assess substituent effects on ring strain .

Q. What statistical approaches are recommended for analyzing reaction yield variability?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

  • Use factorial designs to test temperature, solvent, and catalyst combinations.
  • Analyze variance (ANOVA) to identify significant factors.
  • Machine learning (e.g., random forest regression) can predict optimal conditions from historical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.